N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-10-7-12(18-24-10)15(21)17-13(11-5-3-2-4-6-11)8-19-14(20)9-23-16(19)22/h2-7,13H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWQDIXXYIKRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the oxazolidinone ring through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions . The oxazole ring can be synthesized via the cyclization of α-haloketones with amides or nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazolidinone moiety is known to inhibit protein synthesis by binding to the bacterial ribosome, while the oxazole ring can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate
- (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide is unique due to the combination of oxazolidinone and oxazole rings in its structure. This dual functionality allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H18N2O4
- Molecular Weight : 318.34 g/mol
- CAS Number : 1234567 (hypothetical for representation)
The compound operates through various biological pathways by interacting with specific molecular targets such as enzymes and receptors. It may modulate the activity of these targets, leading to alterations in cellular processes. For instance, it has been reported to exhibit activity against certain cancer cell lines by inhibiting key enzymes involved in tumor growth and proliferation .
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.0 | |
| A549 (Lung Cancer) | 15.0 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential applications in inflammatory diseases.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The study highlighted a reduction in Ki67 expression, a marker for cell proliferation .
- Mechanistic Insights : Another investigation focused on the compound's mechanism of action revealed that it inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to increased apoptosis rates in treated cells .
Q & A
Q. What are the recommended synthetic routes for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-methyl-1,2-oxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally similar oxazole-carboxamide derivatives typically involves multi-step reactions. For example, oxazole rings are often constructed via cyclization of β-keto amides or via [3+2] cycloaddition reactions using nitrile oxides and alkynes . The 2,4-dioxo-oxazolidine moiety can be introduced through coupling reactions with activated carbonyl intermediates, such as carbodiimide-mediated amidation . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis of the oxazolidinone ring. Ultrasound-assisted methods have been reported to enhance reaction rates and yields by up to 20% compared to traditional thermal methods .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR : and NMR should confirm the presence of the oxazole (δ 8.1–8.3 ppm for aromatic protons) and oxazolidinone (δ 4.5–5.0 ppm for methylene groups adjacent to carbonyls) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] for CHNO requires m/z 352.1248).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software is recommended, particularly for resolving stereochemistry at the phenylethyl group .
Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Initial screening should focus on target-agnostic assays:
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines to assess IC values .
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) via fluorogenic substrates, given the oxazole’s role in enzyme binding pockets .
- Solubility and Stability : HPLC-based kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid can guide formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. To address this:
- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify metabolites (e.g., oxidative degradation of the oxazolidinone ring) .
- Protein Binding : Equilibrium dialysis or surface plasmon resonance (SPR) can quantify serum albumin binding, which may reduce bioavailability .
- Tissue Distribution : Radiolabel the compound (e.g., -tagged at the methyl group) and track accumulation in target organs via autoradiography .
Q. What computational strategies are effective for predicting the compound’s binding modes to novel targets?
- Methodological Answer : Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina or Glide to screen against targets like DNA polymerase (homology models based on PDB: 1XH8) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; focus on hydrogen bonds between the oxazole’s nitrogen and catalytic residues (e.g., Lys220 in kinases) .
- Free Energy Calculations : MM-PBSA or MM-GBSA can quantify binding affinities, with corrections for entropy loss in flexible regions .
Q. How can synthetic yields be optimized without compromising stereochemical purity?
- Methodological Answer : Optimize via Design of Experiments (DoE):
- Factors : Vary solvent polarity (DMF vs. THF), temperature (50–90°C), and catalyst loading (e.g., 1–5 mol% Pd(OAc)) .
- Response Surface Methodology (RSM) : Use JMP or Minitab to model interactions between variables and identify optimal conditions (e.g., 70°C in DMF with 3 mol% catalyst maximizes yield to ~85%) .
- Chiral HPLC : Monitor enantiomeric excess (ee) using Chiralpak AD-H columns; if ee drops below 95%, introduce asymmetric catalysts like BINAP-ligated palladium complexes .
Q. What strategies mitigate oxidative degradation of the oxazolidinone moiety during long-term storage?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) guide formulation:
- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis .
- Antioxidants : Add 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) to ethanol-based stock solutions .
- Packaging : Use amber glass vials with nitrogen headspace to limit photooxidation and O exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
